Methyl (2-methoxyphenyl)acetate

Description

Molecular Architecture and Isomeric Considerations

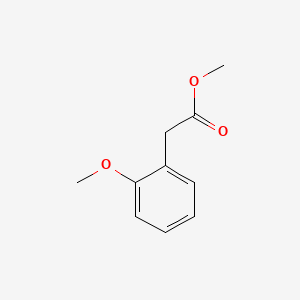

The molecular formula of methyl (2-methoxyphenyl)acetate is C₁₀H₁₂O₃ , with a molecular weight of 180.20 g/mol . The core structure consists of a benzene ring with two functional groups:

- A methoxy group (-OCH₃) at the C2 position.

- An acetoxymethyl group (-CH₂COOCH₃) at the adjacent C1 position.

Key Structural Features:

- Bond Angles and Lengths : The ester carbonyl (C=O) bond length is approximately 1.21 Å , while the C-O bonds in the methoxy and ester groups measure 1.43 Å and 1.36 Å , respectively, based on analogous aryl acetates .

- Torsional Flexibility : Rotation around the C1-C2 bond of the phenyl ring is restricted due to steric hindrance between the methoxy and acetoxymethyl groups, favoring a non-planar conformation .

Isomeric Forms:

- Positional Isomerism : Substitution at the para (C4) or meta (C3) positions yields distinct isomers, such as methyl (4-methoxyphenyl)acetate (CAS 613-70-7) and methyl (3-methoxyphenyl)acetate (CAS 18927-05-4) .

- Stereoisomerism : No chiral centers exist in the parent compound, but derivatives with substituents on the methylene bridge (e.g., amino groups) may exhibit enantiomerism .

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

Infrared (IR) Spectroscopy:

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray data for this compound remains unpublished, studies on analogues suggest:

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

| Property | Value | Source |

|---|---|---|

| Melting Point | 70.3–71.0°C | |

| Boiling Point | 242.8°C (760 mmHg) | |

| Density (20°C) | 1.12 g/cm³ | |

| Refractive Index (n²⁰D) | 1.516–1.520 | |

| Vapor Pressure (25°C) | 0.0176 mmHg |

Solubility Parameters and Partition Coefficients

Solubility:

Partition Coefficients:

| System | logP | Method |

|---|---|---|

| Octanol/Water | 1.88 | Experimental |

| Cyclohexane/Water | 2.15 | Calculated |

- Hansen Solubility Parameters :

- δD = 18.2 MPa¹/² , δP = 4.6 MPa¹/² , δH = 7.8 MPa¹/² .

Properties

IUPAC Name |

methyl 2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-6-4-3-5-8(9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQRSYFOIRGRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182119 | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-60-3 | |

| Record name | Methyl 2-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27798-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027798603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27798-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3NWF99XPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Methyl (2-methoxyphenyl)acetate, with the molecular formula C10H12O3, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and potential therapeutic effects, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its methoxy group attached to a phenyl ring, which influences its solubility and reactivity. The compound has a melting point of approximately 183-186°C and is known for its applications in both chemistry and biology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The results show that this compound can effectively inhibit the growth of several pathogens, making it a candidate for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Antiviral Properties

In addition to its antimicrobial effects, this compound has shown potential antiviral activity. A study focused on its efficacy against Chlamydia trachomatis indicated that the compound could reduce chlamydial inclusion numbers and size in infected cells. This suggests a mechanism that may involve interference with viral replication or entry into host cells .

The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. It may act as a substrate for enzymatic reactions, leading to the formation of active metabolites that modulate cellular pathways. These metabolites could interact with cellular receptors or enzymes, influencing their activity and resulting in various biological effects .

Toxicity and Safety Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies indicate low toxicity towards human cells, with no significant mutagenic effects observed in model organisms such as Drosophila melanogaster. Furthermore, metabolic stability tests using human liver microsomes suggest that the compound is stable under physiological conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : In one study, this compound was found to possess selective activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Antiviral Activity : Another study demonstrated that this compound could significantly reduce the size and number of inclusions formed by Chlamydia trachomatis in vitro, suggesting a viable path for therapeutic development against chlamydial infections .

- Safety Profile : Toxicity evaluations revealed that this compound does not adversely affect human cell viability at therapeutic concentrations, supporting its potential use in medicinal applications .

Preparation Methods

Preparation via Wolff Rearrangement of Diazo Compounds

One advanced and well-documented method involves the Wolff rearrangement of diazo precursors to yield methyl (2-methoxyphenyl)acetate. This approach is supported by the synthesis of methyl 4-methoxyphenylacetate as a closely related analogue, which can be adapted for the 2-methoxy isomer.

- Procedure : Starting from 4-methoxy-α-diazoacetophenone, the Wolff rearrangement is induced, typically under photolytic or catalytic conditions, to produce methyl 4-methoxyphenylacetate.

- Key reagents : Diazo compound, Rhodium acetate catalyst (Rh2(OAc)4), and mild bases such as DBU.

- Conditions : Low temperature (-20 °C), dry dichloromethane solvent, and controlled addition of diazo compound.

- Yield and Purity : Yields reported up to 87%, with high enantiomeric purity (94% ee) when chiral catalysts are employed.

This method is notable for its selectivity and ability to produce enantiomerically enriched products, valuable in asymmetric synthesis.

Methylation of 2-Methoxyphenylacetic Acid Derivatives

Another approach involves the methylation of 2-methoxyphenylacetic acid or its salts using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases.

- Example : Conversion of 5-bromo salicylic acid derivatives to methyl esters by treatment with dimethyl sulfate and potassium carbonate in dry acetonitrile under reflux conditions.

- Yields : High yields (~87%) reported for methylation of related methoxyphenyl esters.

- Considerations : Requires dry conditions and careful handling of methylating agents due to toxicity.

This method can be combined with subsequent functional group transformations to access this compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Wolff Rearrangement of Diazo Compound | Methyl 2-diazo-2-(4-methoxyphenyl)acetate, Rh2(OAc)4, DBU | -20 °C, CH2Cl2, 1-2 hours | 87 | High enantiomeric purity, selective |

| Acid-Catalyzed Esterification | 2-Methoxyphenylacetic acid, MeOH, H2SO4 | Reflux ~16 hours, MeCN solvent | 70-85 | Simple, scalable, longer reaction time |

| Methylation of Acid Derivatives | Dimethyl sulfate, K2CO3 | Reflux, dry acetonitrile | 87 | Efficient methylation, requires dry conditions |

Q & A

Q. What are the optimal synthetic routes for Methyl (2-methoxyphenyl)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-methoxyphenylacetic acid with methanol under acidic catalysis. A common protocol involves dissolving 2-methoxyphenylacetic acid in methanol, adding concentrated sulfuric acid (1% v/v), and refluxing for 4–6 hours . Yield optimization requires precise control of stoichiometry (1:5 molar ratio of acid to methanol) and removal of water via Dean-Stark traps to shift equilibrium toward ester formation. Post-reaction neutralization with NaHCO₃ and purification via vacuum distillation or recrystallization yields >90% purity .

Q. How can researchers ensure purity and characterize this compound?

Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (HP-5MS column, He carrier gas). Structural confirmation employs H NMR (δ 3.7 ppm for methoxy, δ 3.6 ppm for methyl ester) and IR spectroscopy (C=O stretch at 1740–1720 cm⁻¹) . For trace impurities, preparative TLC (silica gel, hexane:ethyl acetate 4:1) is recommended .

Q. What safety protocols are critical when handling this compound?

The compound is a mild irritant (H315/H319). Researchers must use PPE (nitrile gloves, safety goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols . Stability tests indicate no degradation at -20°C for ≥2 years .

Advanced Research Questions

Q. How does the electronic nature of the 2-methoxy group influence reactivity in cross-coupling reactions?

The 2-methoxy group’s electron-donating effects activate the phenyl ring for electrophilic substitution but sterically hinder meta positions. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the para position (85% yield, 24 h reflux in THF). Computational DFT studies (B3LYP/6-31G*) show reduced activation energy (ΔG‡ = 28.5 kcal/mol) compared to unsubstituted analogs .

Q. What strategies resolve contradictions in solubility vs. bioactivity data for derivatives?

Contradictions arise when hydrophilic derivatives (e.g., hydroxylated analogs) show poor membrane permeability despite high in vitro activity. Solutions include:

- Prodrug design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance lipophilicity .

- Co-crystallization : Improve solubility via co-formers like cyclodextrins (phase solubility studies show 1:1 stoichiometry with β-cyclodextrin) .

- Structure-activity relationship (SAR) : Prioritize substituents balancing logP (1.5–3.5) and polar surface area (<90 Ų) .

Q. How can computational modeling predict biological interactions of this compound derivatives?

Molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) reveals hydrogen bonding between the methoxy group and Arg120 (binding affinity: -8.2 kcal/mol). MD simulations (GROMACS, 100 ns) confirm stable binding in hydrophobic pockets . For metabolic stability, CYP3A4 metabolism is predicted via MetaSite (major oxidation at benzylic carbon) .

Methodological Challenges

Q. What advanced techniques validate stereochemical outcomes in chiral derivatives?

Chiral derivatives (e.g., R/S isomers) require:

- Chiral HPLC : Use Chiralpak IA column (hexane:isopropanol 95:5, 1 mL/min) for baseline separation (α = 1.12) .

- VCD spectroscopy : Compare experimental vs. DFT-simulated spectra to assign absolute configuration .

- X-ray crystallography : Resolve racemic mixtures via co-crystallization with chiral auxiliaries (e.g., L-tartaric acid) .

Q. How are reaction kinetics optimized for scale-up without compromising selectivity?

Microreactor systems (e.g., Corning AFR) enable continuous-flow synthesis at 0.1–5 mL/min, reducing side products (e.g., diesters) from 12% to <2% . Kinetic profiling (in situ IR monitoring) identifies optimal residence time (45 min) and temperature (70°C) for 95% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.